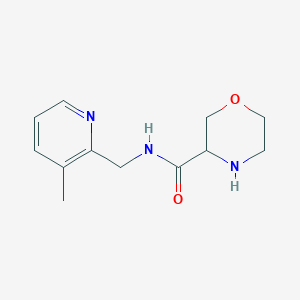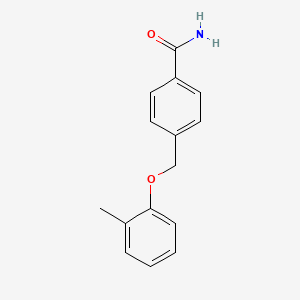
4-((O-tolyloxy)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((O-tolyloxy)methyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a benzene ring substituted with a tolyloxy group.
Méthodes De Préparation
The synthesis of 4-((O-tolyloxy)methyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and low reaction times. Industrial production methods often involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-((O-tolyloxy)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-((O-tolyloxy)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-((O-tolyloxy)methyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes like cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other proteins and pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-((O-tolyloxy)methyl)benzamide can be compared with other benzamide derivatives, such as:
6-chloro-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole: Known for its antiproliferative activity against cancer cell lines.
5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole: Exhibits antimicrobial properties. These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
4-[(2-methylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-4-2-3-5-14(11)18-10-12-6-8-13(9-7-12)15(16)17/h2-9H,10H2,1H3,(H2,16,17) |
Clé InChI |
FXVQAUIKSIVBGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


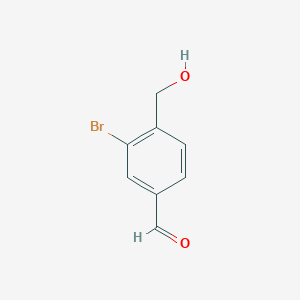
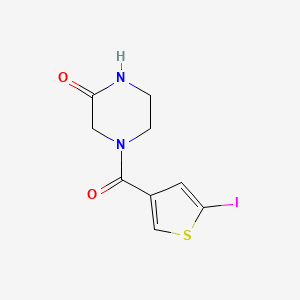
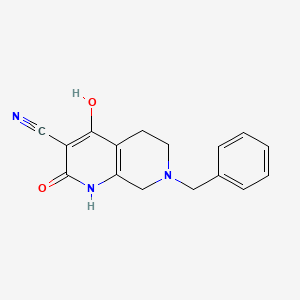



![2-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14901429.png)
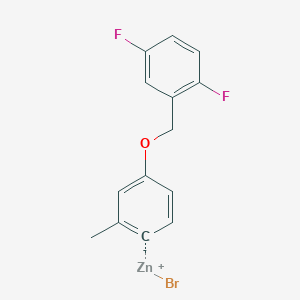
![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
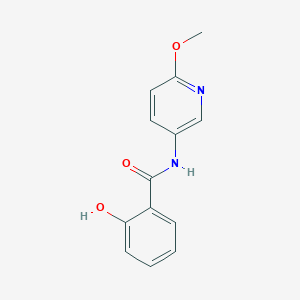
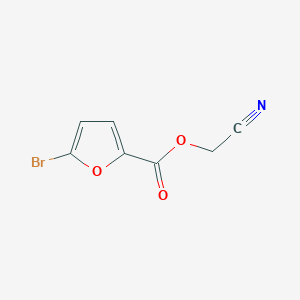
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
